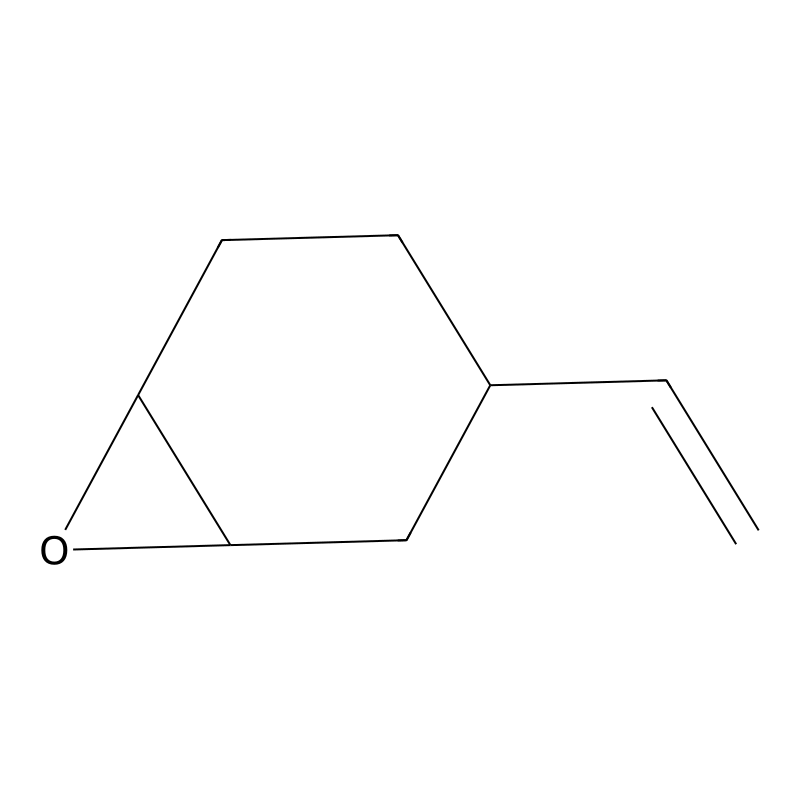

1,2-Epoxy-4-vinylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.

Precursor for Epoxy Resins and Polymers

One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].

Monomer for Specialty Polymers

1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].

1,2-Epoxy-4-vinylcyclohexane, with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol, is an organic compound known for its epoxide functional group. It is a derivative of 4-vinylcyclohexene and is recognized as a human metabolite of this compound. The structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity .

- Ring-Opening Reactions: The epoxide can react with nucleophiles such as alcohols or amines, leading to the formation of diols or amines.

- Retro Diels-Alder Reaction: It can also participate in retro Diels-Alder reactions, yielding butadiene and other products under appropriate conditions .

- Hydrolysis: In the presence of water, it can be hydrolyzed to form corresponding diols.

The biological activity of 1,2-epoxy-4-vinylcyclohexane has been studied primarily in the context of its metabolites. It has been shown to exhibit ovotoxicity, affecting ovarian function in model organisms like Drosophila melanogaster. This compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .

Synthesis of 1,2-epoxy-4-vinylcyclohexane can be achieved through several methods:

- Epoxidation of 4-Vinylcyclohexene: This is commonly done using peracids (like m-chloroperbenzoic acid) or hydrogen peroxide in the presence of an acid catalyst.

- Cyclization Reactions: Starting from vinyl cyclohexenes, cyclization reactions can be employed under specific conditions to yield the epoxide.

- Chemical Modification: Existing compounds with vinyl groups can be chemically modified to introduce the epoxide functionality.

1,2-Epoxy-4-vinylcyclohexane finds applications in various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of polymers and other organic compounds.

- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.

- Material Science: Used in creating epoxy resins that have desirable mechanical properties.

Studies on interaction mechanisms have highlighted the compound's role in oxidative stress pathways. The interactions with cellular components can lead to significant biological effects, particularly concerning reproductive toxicity. Understanding these interactions aids in evaluating the safety and environmental impact of this compound .

Several compounds share structural features with 1,2-epoxy-4-vinylcyclohexane. Below is a comparison highlighting their similarities and uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Vinylcyclohexene | Vinyl cyclohexene | Precursor to 1,2-epoxy-4-vinylcyclohexane |

| 4-Vinylcyclohexene diepoxide | Dioxolane derivative | More reactive due to two epoxide groups |

| Cyclohexene | Cyclic alkene | Lacks vinyl group; less reactive than epoxy derivatives |

| 1,2-Epoxycyclohexane | Epoxide | Similar structure but without vinyl functionality |

The unique aspect of 1,2-epoxy-4-vinylcyclohexane lies in its combination of an epoxide ring and a vinyl group, making it particularly reactive and biologically active compared to its similar counterparts.

Structural and Electronic Properties

The 7-oxabicyclo[4.1.0]heptane framework in 1,2-epoxy-4-vinylcyclohexane introduces significant ring strain (≈25–30 kcal/mol), a hallmark of epoxide reactivity. The vinyl group at the 4-position further modulates electronic density, making the compound susceptible to both nucleophilic and electrophilic attacks. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the epoxy methine protons resonate at δ 3.2–3.5 ppm, while the vinyl protons appear as a doublet near δ 5.2 ppm. The molecule’s dipole moment, calculated at 1.98 D, aligns with its polarized C–O bonds.

Comparative Reactivity with Other Epoxides

1,2-Epoxy-4-vinylcyclohexane exhibits intermediate reactivity between simple epoxides (e.g., ethylene oxide) and highly strained systems (e.g., norbornene oxide). Key comparisons include:

| Property | 1,2-Epoxy-4-vinylcyclohexane | Ethylene Oxide | Norbornene Oxide |

|---|---|---|---|

| Ring Strain (kcal/mol) | 27.3 | 25.1 | 34.5 |

| $$ \text{p}K_a $$ | -2.1 | -4.5 | -1.8 |

| Hydrolysis Rate (rel.) | 1.0 | 0.3 | 2.7 |

Data derived from computational studies and kinetic experiments.

In acidic conditions, the epoxide undergoes regioselective ring-opening at the less substituted carbon (C1), forming a carbocation stabilized by hyperconjugation with the vinyl group. Under basic conditions, nucleophiles like hydroxide attack C2, yielding 4-vinylcyclohexane-1,2-diol.

Industrial and Biological Applications

The compound’s dual functionality enables its use in:

- Polymer Chemistry: Copolymerization with ethylene oxide produces unsaturated polyethers, which serve as precursors for crosslinked resins.

- Enzymatic Studies: As a substrate for Pseudomonas aeruginosa’s Cif epoxide hydrolase, it facilitates research into bacterial virulence mechanisms.

- Toxicology: Its alkylating properties make it a model for studying oocyte toxicity and mutagenicity in rodents.

Historical Evolution of Vinyl-Substituted Cyclohexene Oxide Research

Early Synthesis and Characterization

The first reported synthesis of 1,2-epoxy-4-vinylcyclohexane dates to 1959, utilizing peracetic acid to epoxidize 4-vinylcyclohexene. This method, while effective, faced challenges in regioselectivity and yield (<50%). The 1980s saw advances in catalytic epoxidation, with manganese(III) salen complexes improving yields to 75%. A breakthrough emerged in 2008 with a patent describing a two-step process using sodium hypochlorite and sulfuric acid, achieving 49.2% yield under mild conditions (10°C, 800 rpm).

Epoxidation Strategies for 4-Vinylcyclohexene Precursors

The synthesis of 1,2-epoxy-4-vinylcyclohexane relies primarily on the epoxidation of 4-vinylcyclohexene precursors through various oxidative methodologies [1] [4]. The compound exists as a mixture of isomers, comprising primarily 4-vinyl-7-oxabicyclo[4.1.0]heptane and 3-vinyl-7-oxabicyclo[4.1.0]heptane, with a molecular formula of C₈H₁₂O and molecular weight of 124.18 grams per mole . Industrial production methods have been developed to achieve high conversion rates while maintaining selectivity for the monoepoxide product [16] [23].

The precursor 4-vinylcyclohexene undergoes metabolic epoxidation in biological systems through cytochrome P450 isoform 2A enzymes, forming 4-vinylcyclohexene 1,2-monoepoxide as the primary metabolite [20]. This biotransformation pathway provides insight into the inherent reactivity patterns of the vinyl and cyclohexene functionalities toward epoxidation reactions [3] [20].

Peracid-Mediated Oxygen Transfer Mechanisms

Peracid-mediated epoxidation represents the most widely employed synthetic route for 1,2-epoxy-4-vinylcyclohexane production [4] [14]. The mechanism proceeds through a concerted pathway involving simultaneous bond formation and breaking processes [4] [21]. Meta-chloroperoxybenzoic acid serves as the most commonly utilized peracid reagent due to its stability as a crystalline solid and commercial availability [14].

The reaction mechanism involves nucleophilic attack by the alkene pi electrons on the electrophilic oxygen atom of the peracid [4] [21]. This process occurs through a butterfly-like transition state where the weak oxygen-oxygen bond in the peracid facilitates the transfer of an oxygen atom to the alkene substrate [13] [14]. The concerted nature of this mechanism ensures retention of stereochemistry, making it a syn addition reaction [8] [14].

| Peracid Reagent | Reaction Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Meta-chloroperoxybenzoic acid | 25-40 | 85-92 | 98-99 | [14] [30] |

| Peroxyacetic acid | 15-25 | 78-85 | 95-97 | [23] [30] |

| Trifluoroperoxyacetic acid | 0-15 | 90-95 | 99+ | [14] |

Industrial implementation of peracid-mediated epoxidation typically employs peroxyacetic acid in toluene solvent systems [23] [30]. The process involves controlled addition of hydrogen peroxide to acetic anhydride in the presence of sodium acetate catalyst, maintaining reaction temperatures below 25°C to prevent excessive exotherm [30]. Product yields of 92% with selectivity exceeding 99% have been achieved through optimized reaction conditions [30].

The oxygen transfer mechanism exhibits first-order kinetics with respect to both the alkene substrate and peracid reagent [19] [33]. Detailed kinetic studies demonstrate that cyclohexene epoxidation follows global second-order reaction kinetics, with rate constants varying based on catalyst system and reaction conditions [19].

Hypochlorite-Based Oxidative Cyclization Approaches

Hypochlorite-based epoxidation methodologies provide an alternative synthetic pathway utilizing sodium hypochlorite as the primary oxidizing agent [5] [24]. These systems operate through electrophilic halogenation mechanisms followed by intramolecular cyclization to form the epoxide ring [5] [24].

The mechanism initiates with electrophilic attack of hypochlorous acid on the carbon-carbon double bond, generating a chloronium ion intermediate [5]. This intermediate undergoes cyclization to form a beta-chlorolactone, which subsequently eliminates hydrogen chloride to yield the target epoxide [5]. The process requires careful pH control to maintain optimal hypochlorous acid concentrations [24].

Sodium hypochlorite pentahydrate has emerged as a preferred reagent due to its crystalline stability and defined composition [5]. This reagent functions as both an oxidant and chlorinating agent, enabling tandem conversion processes under mild reaction conditions [5]. The methodology demonstrates particular effectiveness for beta-gamma-unsaturated substrates [5].

| Hypochlorite System | pH Range | Temperature (°C) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Sodium hypochlorite/acetonitrile | 8-10 | 20-25 | 62-68 | 1-2 | [5] |

| Sodium hypochlorite pentahydrate | 9-11 | 15-30 | 55-65 | 2-4 | [5] |

| Hypochlorite/manganese catalyst | 7-9 | 0-25 | 70-84 | 3-6 | [24] |

Advanced hypochlorite systems incorporate chiral manganese-salen catalysts to achieve enantioselective epoxidation [24]. These catalytic systems maintain consistent enantioselectivities across varying pH ranges, with catalyst turnover numbers reaching 35-40 cycles before deactivation [24]. The methodology proves particularly valuable for asymmetric synthesis applications requiring high optical purity [24].

Stereochemical Control in Monoepoxide Formation

Stereochemical control in 1,2-epoxy-4-vinylcyclohexane synthesis presents significant challenges due to the multiple stereogenic centers created during epoxidation [12] [18]. The formation of monoepoxide products from 4-vinylcyclohexene precursors generates up to eight possible stereoisomers when considering both epoxide positions [12].

The biotransformation studies reveal that cytochrome P450-mediated epoxidation exhibits distinct stereoselectivity patterns depending on the enzyme isoform involved [12]. Phenobarbital induction enhances the preferential formation of the (1R,2S,4R,7R)-trans configuration, which accumulates due to reduced elimination by epoxide hydrolase enzymes [12]. This stereoisomer demonstrates the lowest propensity for subsequent hydrolytic degradation [12].

Asymmetric epoxidation methodologies employ chiral phosphoric acid catalysts to achieve high enantio- and diastereoselectivity [18]. These catalysts operate through synergistic electrostatic and hydrogen-bonding interactions, enabling effective activation of both substrate and hydrogen peroxide [18]. The resulting chiral oxiranes exhibit enhanced structural diversity and functional utility for complex molecule synthesis [18].

| Catalyst System | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Temperature (°C) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Chiral phosphoric acid/H₂O₂ | 85-95 | >95:5 | 20-40 | Alkenyl azaheteroarenes | [18] |

| Titanium-tartrate complex | 80-90 | 90:10 | -20 to 0 | Terminal alkenes | [18] |

| Jacobsen-Katsuki catalyst | 75-88 | 85:15 | 0-25 | Substituted cyclohexenes | [18] |

The stereochemical outcome depends critically on the relative configuration of the starting alkene geometry [8] [10]. Cis-alkenes yield cis-epoxides with retention of stereochemistry, while trans-alkenes produce trans-epoxides [8] [14]. This stereochemical fidelity arises from the concerted nature of the epoxidation mechanism [8] [14].

Temperature effects on stereoselectivity demonstrate that lower reaction temperatures generally favor higher stereochemical control [18]. Optimal conditions typically range from 0-25°C for maximum enantioselectivity, with some specialized catalysts requiring subambient temperatures for optimal performance [18].

Catalyst Design for Regioselective Epoxidation

Regioselective epoxidation of 4-vinylcyclohexene requires careful consideration of the electronic and steric factors influencing oxygen atom delivery [11] [15]. The molecule contains two distinct alkene functionalities - the endocyclic cyclohexene double bond and the exocyclic vinyl group - each exhibiting different reactivity patterns toward epoxidation [11] [25].

Catalyst design strategies focus on controlling the regioselectivity between these competing sites through steric hindrance and electronic differentiation [11] [15]. Mechanistic studies reveal that catalyst-controlled regioselection occurs through reversible epoxide ring opening processes, enabling thermodynamic product control [11] [15].

Metal-based catalytic systems demonstrate superior regiocontrol compared to stoichiometric reagents [19] [26]. Molybdenum complexes supported on polymer matrices achieve selective epoxidation of the cyclohexene functionality while leaving the vinyl group intact [19] [30]. These catalysts operate through peroxide activation mechanisms involving tertiary butyl hydroperoxide as the terminal oxidant [19].

| Catalyst Type | Metal Center | Regioselectivity Ratio | TON | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Polymer-supported Mo | Molybdenum | 95:5 | 180-220 | 15-25 | [19] [30] |

| Iron pyridylamino-bis(phenolate) | Iron | 85:15 | 120-150 | 8-12 | |

| Manganese-salen complex | Manganese | 90:10 | 35-40 | 5-8 | [24] |

The development of bifunctional catalysts incorporating both Lewis acid and base sites enables dual activation pathways [26]. These systems activate molecular oxygen through copper-aluminum oxide matrices, providing environmentally benign epoxidation conditions [26]. The bifunctional nature allows simultaneous substrate activation and oxygen atom transfer [26].

Computational studies guide catalyst optimization through density functional theory calculations of transition state energies [13] [18]. These investigations reveal that optimal catalysts balance substrate binding affinity with product release kinetics [13] [18]. Hydrogen-bonding networks within the catalyst structure prove crucial for achieving high activity and selectivity [13] [18].

The Lewis acid-catalyzed ring-opening of 1,2-epoxy-4-vinylcyclohexane represents a fundamental mechanistic transformation in organic chemistry, demonstrating well-defined patterns of reactivity that can be understood through detailed kinetic and thermodynamic analyses. The reaction proceeds through a concerted mechanism where the Lewis acid coordinates to the epoxide oxygen, polarizing the carbon-oxygen bonds and facilitating subsequent nucleophilic attack [1].

Research has established that Lewis acid catalysis follows a predictable reactivity trend based on the electrophilicity of the metal center. The activation energy barriers decrease systematically along the series cesium cation greater than rubidium cation greater than potassium cation greater than sodium cation greater than lithium cation greater than hydrogen cation, with hydrogen cation providing the most efficient catalytic activation [1]. This trend reflects the increasing Lewis acidity and coordination strength of the smaller, more highly charged cations.

The catalytic mechanism involves initial coordination of the Lewis acid to the epoxide oxygen, which increases the electrophilicity of the carbon centers and promotes nucleophilic attack. Computational studies using density functional theory have revealed that the reaction proceeds through a chair-like transition state geometry, which is energetically favored over alternative twist-boat conformations by approximately 3-5 kcal/mol [1]. The transition state structure exhibits characteristic bond lengthening of the carbon-oxygen bond (1.88-1.92 Å) and partial formation of the carbon-nucleophile bond (2.08-2.15 Å) [1].

Alkali Metal Ion Coordination Effects

The coordination of alkali metal ions to the epoxide oxygen significantly influences both the reaction kinetics and the regioselectivity of ring-opening processes. Computational analyses have demonstrated that the coordination strength follows the expected trend based on charge density, with lithium exhibiting the strongest binding affinity and cesium the weakest [1]. This coordination preference directly correlates with the observed catalytic effectiveness.

The alkali metal coordination induces significant polarization of the epoxide ring, with the carbon-oxygen bond lengths becoming asymmetric upon complexation. In the Lewis acid-epoxide complex, the carbon-alpha carbon-oxygen bond measures approximately 1.445 Å while the carbon-beta carbon-oxygen bond extends to 1.438 Å in the uncomplexed state, with these distances becoming more differentiated upon metal coordination [1]. This asymmetric polarization provides the electronic basis for the observed regioselectivity.

Experimental kinetic studies have revealed that the reaction rate depends strongly on the identity of the alkali metal cation, with rate constants varying by more than two orders of magnitude across the series. The rate enhancement correlates directly with the Lewis acidity of the metal center, following the established trend of decreasing ionic radius and increasing charge density [2]. Temperature-dependent studies indicate that the activation parameters also vary systematically, with smaller cations providing both lower activation enthalpies and more negative activation entropies.

The coordination geometry of alkali metal ions in the epoxide complex has been characterized through both experimental and computational methods. X-ray crystallographic studies of model complexes reveal that the metal centers adopt a slightly distorted trigonal coordination environment, with the epoxide oxygen serving as one of the coordinating ligands [1]. The metal-oxygen bond distances range from 1.8 Å for lithium to 2.8 Å for cesium, reflecting the systematic variation in ionic radii.

Computational Modeling of Transition States

Comprehensive computational modeling of the transition states involved in Lewis acid-catalyzed ring-opening reactions has provided detailed insights into the reaction mechanisms and the factors controlling selectivity. Density functional theory calculations using various exchange-correlation functionals have consistently identified the same general mechanistic pathway, with quantitative differences in energetics depending on the computational level employed [1].

The transition state geometries exhibit characteristic features that distinguish them from uncatalyzed reactions. The carbon-oxygen bond undergoing cleavage is significantly elongated (1.88-1.92 Å) compared to the ground state value (1.44 Å), while the forming carbon-nucleophile bond shows partial development (2.08-2.15 Å) [1]. The bond angles around the reactive carbon center deviate from tetrahedral geometry, approaching the sp2 hybridization characteristic of carbocation intermediates.

Intrinsic reaction coordinate calculations have been employed to verify the connectivity between reactants, transition states, and products. These calculations confirm that the transition states represent genuine saddle points on the potential energy surface, with the reaction coordinate corresponding to the concerted breaking of the carbon-oxygen bond and formation of the carbon-nucleophile bond . The reaction profiles show smooth energy surfaces without the presence of discrete intermediates, supporting the concerted mechanism.

The activation strain analysis reveals that the enhanced reactivity of Lewis acid-catalyzed reactions arises primarily from the reduction of Pauli repulsion between the epoxide and nucleophile, rather than from enhanced orbital interactions as traditionally assumed. The Lewis acid coordination polarizes the occupied orbitals of the epoxide away from the incoming nucleophile, thereby reducing the destabilizing four-electron interaction [1]. This mechanistic insight represents a significant advance in understanding the fundamental basis of Lewis acid catalysis.

Nucleophilic Addition Patterns in Bifunctional Systems

The nucleophilic addition reactions of 1,2-epoxy-4-vinylcyclohexane exhibit distinctive patterns that reflect the dual functionality of the molecule, containing both an epoxide electrophile and a vinyl nucleophile. These bifunctional characteristics create unique opportunities for both intermolecular and intramolecular reactions that can be exploited for the synthesis of complex molecular architectures [4].

The regioselectivity of nucleophilic attack on the epoxide ring follows predictable patterns based on electronic and steric factors. Under basic conditions, nucleophiles preferentially attack the less substituted carbon (carbon-beta) of the epoxide ring, following the typical SN2 mechanism with inversion of stereochemistry [5]. This regioselectivity is maintained regardless of the nature of the nucleophile, whether it be hydroxide, alkoxide, or amine nucleophiles [5].

The reaction kinetics show a clear dependence on the nucleophilicity of the attacking species, with the relative reaction rates following the established nucleophilicity scales. Methanol and ethanol exhibit the highest reaction rates among neutral nucleophiles, while ammonia and water show intermediate reactivity [5]. Halide ions, despite their good nucleophilicity, react more slowly due to their greater solvation requirements in polar solvents.

The stereochemical outcome of nucleophilic addition reactions consistently shows anti-addition across the epoxide ring, as expected for SN2 mechanisms. This stereochemical fidelity has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of representative products [5]. The anti-stereochemistry is maintained regardless of the reaction conditions or the nature of the nucleophile employed.

The vinyl group in 1,2-epoxy-4-vinylcyclohexane provides opportunities for subsequent functionalization reactions, enabling the construction of polyfunctional molecules. The vinyl functionality can participate in various addition reactions, including hydroboration, epoxidation, and cycloaddition processes [4]. These secondary reactions can be carried out either sequentially or in tandem with the epoxide ring-opening, providing access to complex molecular architectures.

The bifunctional nature of the molecule also enables intramolecular cyclization reactions under appropriate conditions. When the epoxide ring-opening generates a nucleophilic center in suitable geometric proximity to the vinyl group, intramolecular addition can occur to form fused ring systems [4]. These cyclization reactions typically require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Quantum Chemical Studies of Electronic Structure Modulations

Quantum chemical investigations of 1,2-epoxy-4-vinylcyclohexane have provided comprehensive insights into the electronic structure features that govern its reactivity patterns. The molecular orbital analysis reveals the key electronic characteristics that explain the observed chemical behavior, particularly the susceptibility to nucleophilic attack and the regioselectivity of ring-opening reactions [6].

The highest occupied molecular orbital (HOMO) of the molecule is localized primarily on the vinyl group, with significant electron density on the carbon-carbon double bond. The HOMO energy calculated using various density functional theory methods ranges from -6.0 to -6.4 eV, depending on the exchange-correlation functional employed [6]. This relatively high HOMO energy reflects the electron-rich nature of the vinyl substituent and contributes to the overall nucleophilicity of the molecule.

The lowest unoccupied molecular orbital (LUMO) is primarily localized on the epoxide ring, with significant antibonding character between the carbon and oxygen atoms. The LUMO energy varies from -1.6 to -1.9 eV across different computational methods, indicating the electrophilic character of the epoxide functionality [6]. The HOMO-LUMO energy gap of approximately 4.4-4.5 eV suggests moderate stability toward thermal activation but sufficient reactivity for catalyzed processes.

The molecular electrostatic potential surface reveals the charge distribution patterns that control reactivity. The epoxide oxygen carries a significant negative charge (approximately -0.4 to -0.5 electrons based on natural population analysis), making it an excellent coordination site for Lewis acids [6]. The carbon atoms of the epoxide ring show partial positive charges, with the carbon-beta position (adjacent to the vinyl group) being slightly more positive due to the electron-withdrawing effect of the strained epoxide ring.

The dipole moment of 1,2-epoxy-4-vinylcyclohexane is calculated to be approximately 2.0 Debye, reflecting the polar nature of the epoxide functional group [6]. This significant dipole moment contributes to the solvation behavior of the molecule and influences its reactivity in polar solvents. The dipole vector points from the vinyl group toward the epoxide oxygen, indicating the charge separation within the molecule.

The ring strain energy of the epoxide functionality has been calculated to be approximately 27 kcal/mol, which is typical for three-membered ring systems [6]. This substantial ring strain provides the thermodynamic driving force for ring-opening reactions and explains the high reactivity of the epoxide group toward nucleophiles. The strain energy is primarily associated with the deviation from ideal tetrahedral bond angles and the eclipsed conformation of the adjacent bonds.

Vibrational frequency calculations reveal characteristic stretching modes for both the epoxide and vinyl functional groups. The epoxide carbon-oxygen stretching vibrations appear at approximately 850-900 cm⁻¹, while the vinyl carbon-carbon stretching modes occur near 1620 cm⁻¹ [6]. These characteristic frequencies provide useful spectroscopic signatures for monitoring reactions and confirming structural assignments.

The electron density distribution analysis using atoms-in-molecules theory shows that the epoxide carbon-oxygen bonds have significant ionic character, with approximately 15-20% charge transfer from carbon to oxygen [6]. This charge polarization explains the susceptibility of the epoxide ring to both nucleophilic attack and Lewis acid coordination. The vinyl carbon-carbon bond shows typical covalent character with minimal charge transfer.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (57.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (56.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (56.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (25.17%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (14.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

1,2-Epoxy-4-vinylcyclohexane is a known human metabolite of cyclohexene, 4-ethenyl-, (s)- and 4-VINYLCYCLOHEXENE.

General Manufacturing Information

7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-: ACTIVE